molecular formula C10H19NO B15252772 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol

Cat. No.: B15252772
M. Wt: 169.26 g/mol
InChI Key: UYWSFRRNPIIOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol typically involves the reaction of cyclopropylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropyl and cyclobutanol moieties provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: Similar structure but lacks the cyclobutanol moiety.

    1-(Aminomethyl)cyclopropylpropan-2-ol: Similar structure with a different alkyl chain length.

    1-(Aminomethyl)cyclopropylbutan-2-ol: Similar structure with a different alkyl chain length.

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety. This unique structure provides specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c1-8(2)3-6-10(8,12)9(7-11)4-5-9/h12H,3-7,11H2,1-2H3

InChI Key

UYWSFRRNPIIOLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C2(CC2)CN)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.